molecular formula C19H16F2N4O3 B10863460 N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10863460
M. Wt: 386.4 g/mol
InChI Key: WFSNABXUZFBMTF-UHFFFAOYSA-N
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Description

N~5~-{2-[(2,6-difluorobenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorinated benzoyl, oxadiazole, and carboxamide groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{2-[(2,6-difluorobenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 2,6-difluorobenzoyl chloride This intermediate is then reacted with an appropriate amine to form the benzoylaminoethyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~5~-{2-[(2,6-difluorobenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzoyl and oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties.

Scientific Research Applications

N~5~-{2-[(2,6-difluorobenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N5-{2-[(2,6-difluorobenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The fluorinated benzoyl and oxadiazole groups play a crucial role in its binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{2-[(2,6-difluorobenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its combination of fluorinated benzoyl and oxadiazole groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C19H16F2N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[(2,6-difluorobenzoyl)amino]ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H16F2N4O3/c1-11-5-7-12(8-6-11)16-24-19(28-25-16)18(27)23-10-9-22-17(26)15-13(20)3-2-4-14(15)21/h2-8H,9-10H2,1H3,(H,22,26)(H,23,27)

InChI Key

WFSNABXUZFBMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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